molecular formula C7H7F2NO B15332651 1-(2,5-Difluoropyridin-3-yl)ethanol CAS No. 1505516-31-3

1-(2,5-Difluoropyridin-3-yl)ethanol

Cat. No.: B15332651
CAS No.: 1505516-31-3
M. Wt: 159.13 g/mol
InChI Key: VSHXUPVCLGZGOU-UHFFFAOYSA-N
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Description

1-(2,5-Difluoropyridin-3-yl)ethanol is a chemical compound characterized by a pyridine ring substituted with fluorine atoms at the 2 and 5 positions and an ethanolic hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluoropyridin-3-yl)ethanol can be synthesized through several methods, including:

  • Halogenation and Reduction: Starting with 2,5-difluoropyridine, halogenation at the 3 position followed by reduction can yield the desired compound.

  • Grignard Reaction: Reacting 2,5-difluoropyridine with ethyl magnesium bromide followed by hydrolysis can produce this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluoropyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,5-difluoropyridin-3-yl)ethanone.

  • Reduction: The compound can be reduced to form 1-(2,5-difluoropyridin-3-yl)ethanamine.

  • Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)

  • Reduction: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation

  • Substitution: Various nucleophiles under different conditions

Major Products Formed:

  • Oxidation: 1-(2,5-difluoropyridin-3-yl)ethanone

  • Reduction: 1-(2,5-difluoropyridin-3-yl)ethanamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,5-Difluoropyridin-3-yl)ethanol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,5-Difluoropyridin-3-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2,5-Difluoropyridine

  • 1-(2,5-Difluoropyridin-3-yl)ethanone

  • 1-(2,5-Difluoropyridin-3-yl)ethanamine

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Properties

CAS No.

1505516-31-3

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

1-(2,5-difluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3

InChI Key

VSHXUPVCLGZGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)F)O

Origin of Product

United States

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